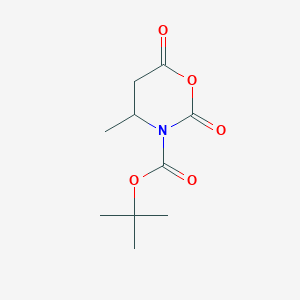

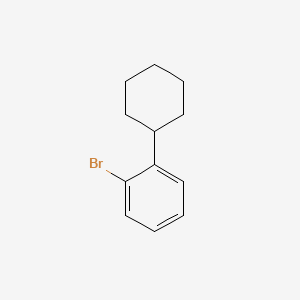

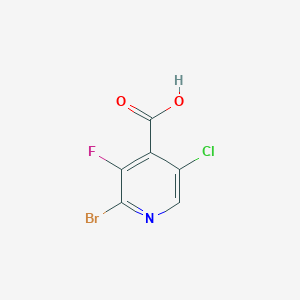

![molecular formula C11H6N2O2 B1337553 咪唑并[1,2-b]异喹啉-5,10-二酮 CAS No. 36142-27-5](/img/structure/B1337553.png)

咪唑并[1,2-b]异喹啉-5,10-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

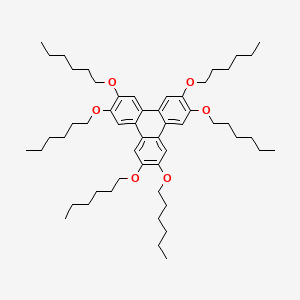

Imidazo[1,2-b]isoquinoline-5,10-dione and its derivatives are a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a fused ring structure that combines imidazole and isoquinoline moieties, which can be further functionalized to enhance their pharmacological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-b]isoquinoline derivatives has been achieved through various innovative methods. One approach involves a one-pot three-component reaction using benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and pyridin-2-amines in the presence of a superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid catalyst, yielding pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines in good-to-high yields . Another method employs a Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters, allowing for controlled structural diversity at specific positions on the imidazo[1,2-b]isoquinoline scaffold . Additionally, a redox-neutral photocatalytic radical cascade cyclization has been developed for the synthesis of benzo[4,5]imidazo[2,1-a]isoquinolin derivatives, demonstrating good functional group tolerance and a broad substrate scope .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]isoquinoline derivatives has been elucidated using various analytical techniques. X-ray crystallography has revealed the flat three-dimensional structure of annulated imidazo[4,5-c]isoquinolines . Similarly, the structures of phenanthro[9′,10′:4,5]imidazo[2,1-a]isoquinoline derivatives have been characterized, with their electronic distributions in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Imidazo[1,2-b]isoquinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, a tandem Pd-catalyzed alkylation-direct arylation sequence has been utilized for the one-step synthesis of imidazo[5,1-a]isoquinolines, showcasing the versatility of these compounds in forming complex structures . Moreover, a solvent-free reaction between acenaphthoquinone, benzils, and ammonium acetate has been reported for the synthesis of benzo[d,e]imidazo[2,1-a]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]isoquinoline derivatives have been systematically investigated. The photophysical and electrochemical properties, as well as thermal stabilities, of phenanthro[9′,10′:4,5]imidazo[2,1-a]isoquinoline derivatives containing a phenoxazine moiety, have been studied, indicating their potential for applications in materials science . Additionally, the cytotoxicity of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones has been evaluated, with certain derivatives exhibiting high cytotoxicity against human tumor cell lines, suggesting their promise as anticancer agents .

科学研究应用

医药应用

咪唑并[1,2-b]异喹啉-5,10-二酮是许多药物的重要结构单元 . 它在过去几十年中一直是深入研究的课题 .

农用化学品应用

这种化合物也是许多农用化学品的重要组成部分 . 它的合成一直是深入研究的课题,目前已开发出许多转化方法,可以方便地从易得的起始原料制备该化合物 .

光电器件

咪唑并[1,2-b]异喹啉-5,10-二酮在光电器件领域具有潜在应用 . 近年来,该技术应用领域取得了一些创新 .

传感器

这种化合物也被用于传感器开发 . 它在该领域取得了可喜的成果 .

抗癌药物

咪唑并[1,2-b]异喹啉-5,10-二酮用于抗癌药物的开发 . 它在医学研究领域显示出巨大潜力 .

共聚焦显微镜和成像的发射器

这种化合物用作共聚焦显微镜和成像的发射器 . 它在该技术应用领域取得了可喜的成果 .

HIV蛋白酶抑制剂

像咪唑并[1,2-b]异喹啉-5,10-二酮这样的有机荧光染料在许多不同的医学应用中都有使用,包括作为HIV蛋白酶抑制剂 .

雌激素依赖性疾病的治疗

安全和危害

属性

IUPAC Name |

imidazo[1,2-b]isoquinoline-5,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEOGWKIIAIXJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482989 |

Source

|

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36142-27-5 |

Source

|

| Record name | Imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36142-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular structure of Imidazo[1,2-b]isoquinoline-5,10-dione and how does this structure influence its crystal packing?

A1: Imidazo[1,2-b]isoquinoline-5,10-dione possesses a distinct butterfly-shaped molecular structure. [] The molecule exhibits a slight fold along the O=C⋯C=O line, with a dihedral angle of 6.42° between the two halves. [] In its crystalline form, adjacent molecules interact through C—H⋯O hydrogen bonds, forming infinite layers parallel to the ac plane. These layers are further interconnected into a three-dimensional network via π–π interactions between pairs of antiparallel molecules. This specific arrangement leads to a centroid–centroid distance of 3.4349 Å between the central six-membered ring and the benzene ring of interacting molecules. []

Q2: How can Imidazo[1,2-b]isoquinoline-5,10-dione be synthesized?

A2: Imidazo[1,2-b]isoquinoline-5,10-diones can be synthesized by reacting unsubstituted imidazole with phthaloyl dichlorides. [] This reaction yields the desired Imidazo[1,2-b]isoquinoline-5,10-dione product. []

Q3: Can Imidazo[1,2-b]isoquinoline-5,10-diones undergo further reactions?

A3: Yes, Imidazo[1,2-b]isoquinoline-5,10-diones can undergo ring-opening reactions when treated with nucleophiles. [] This reaction breaks the imidazole ring, resulting in the formation of ketone derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。